molecular formula C7H13NO B2587034 5-Ethyl-3-methylpyrrolidin-2-one CAS No. 1215126-78-5

5-Ethyl-3-methylpyrrolidin-2-one

Cat. No.: B2587034
CAS No.: 1215126-78-5
M. Wt: 127.187
InChI Key: ATOHDTBQPJZGGA-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylpyrrolidin-2-one is a five-membered lactam (cyclic amide) with an ethyl group at position 5 and a methyl group at position 2. Pyrrolidinones are widely studied due to their utility in pharmaceutical and agrochemical synthesis, serving as intermediates or bioactive scaffolds. This compound’s structure confers unique physicochemical properties, such as polarity, hydrogen-bonding capacity, and solubility, which influence its reactivity and applications.

Properties

IUPAC Name

5-ethyl-3-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-6-4-5(2)7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOHDTBQPJZGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215126-78-5
Record name 5-ethyl-3-methylpyrrolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via cascade reactions of N-substituted piperidines. This method utilizes simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective Oxone as the oxidant .

Industrial Production Methods

Industrial production of pyrrolidinone derivatives typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt-and nickel oxide catalyst supported on alumina . This method ensures high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Ethyl-3-methylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the compounds described in the evidence belong to distinct heterocyclic classes, allowing for indirect structural and synthetic comparisons:

Structural Comparisons

Compound Class Core Structure Substituents/Functional Groups Key Differences from Pyrrolidin-2-one
Pyridazin-3(2H)-ones () Six-membered di-nitrogen ring Chloro, phenyl, alkyl substituents Larger ring size (6 vs. 5), additional N atom
Pyrazolo-Pyrimidinones () Fused pyrazole-pyrimidine Acetyl, butoxy, ethyl-azetidinyl groups Bicyclic system, higher complexity
Pyridin-2-ones () Six-membered ring with one N Ethyl, methyl, benzoxazolylmethylamino groups Larger ring, different substitution patterns

Physicochemical and Functional Differences

  • Ring Size and Strain: Pyrrolidin-2-ones (5-membered) exhibit less ring strain than pyridazinones or pyrimidinones, influencing stability and reactivity.
  • Bioactivity: Pyrazolo-pyrimidinones () are often kinase inhibitors or PDE5 modulators, whereas pyrrolidinones may target neurological or metabolic pathways. Substituent bulk (e.g., ethyl vs. benzoxazolyl groups) affects target selectivity and pharmacokinetics.

Limitations of the Evidence

The provided materials lack direct data on 5-Ethyl-3-methylpyrrolidin-2-one, making detailed comparisons speculative. For example:

  • No data on solubility, melting points, or spectroscopic profiles for the target compound.
  • No biological or industrial studies referenced in the evidence.

Recommendations for Further Research

To address these gaps, consult authoritative databases (e.g., Reaxys, SciFinder) for:

  • Synthetic protocols (e.g., cyclization of 5-ethyl-3-methyl-γ-aminobutyric acid).
  • Comparative studies with analogs like 3-methylpyrrolidin-2-one or 5-propylpyrrolidin-2-one.
  • Applications in drug design (e.g., as a solvent or peptide mimetic).

Biological Activity

5-Ethyl-3-methylpyrrolidin-2-one (C7H13NO) is a pyrrolidinone derivative notable for its unique structure, which includes both ethyl and methyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Structure and Composition

  • Molecular Formula : C7H13NO
  • Molecular Weight : 129.18 g/mol
  • Functional Groups : Contains a pyrrolidinone ring with ethyl and methyl substituents.

Synthesis

This compound can be synthesized through various methods, including:

  • Cascade Reactions : Utilizing N-substituted piperidines with copper salts as promoters.
  • Industrial Methods : Involving reactions of 1,4-butanediol with ammonia under specific conditions.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can be crucial in drug design.
  • Receptor Interaction : The compound interacts with various biological receptors, influencing physiological responses.

Biochemical Pathways

Research indicates that this compound is involved in multiple biochemical pathways:

  • Antimicrobial Activity : Exhibits properties that inhibit bacterial growth.
  • Anticancer Potential : Shows promise in inhibiting tumor growth through specific molecular interactions.

Case Studies and Research Findings

  • Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : Research involving cell lines indicated that the compound could induce apoptosis in cancer cells, highlighting its anticancer properties .
  • Neuroprotective Effects : Investigations into neuroprotective mechanisms revealed that this compound may protect neuronal cells from oxidative stress, offering insights into its potential use in neurodegenerative diseases .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
PyrrolidineSimple cyclic amineLimited biological activity
N-MethylpyrrolidinoneMethyl group on nitrogenSolvent properties; mild irritant
2-PyrrolidinoneParent compound without substituentsBasic biological activity
This compoundEthyl and methyl groups; unique reactivityDiverse biological activities including antimicrobial and anticancer

Unique Properties

The presence of both ethyl and methyl groups in this compound enhances its solubility and stability compared to simpler analogs. This structural complexity contributes to its varied interactions with biological targets, making it a valuable compound for further research.

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